
(9H-Fluoren-2-yl)boronic acid
Übersicht
Beschreibung
(9H-Fluoren-2-yl)boronic acid is an organic compound that belongs to the family of boronic acids. It is a white to off-white crystalline powder that is soluble in water, alcohol, and other organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors for Monosaccharides : (9H-Fluoren-2-yl)boronic acid derivatives have been developed as fluorescent chemosensors for monosaccharides like D-fructose at physiological pH. These compounds exhibit high selectivity and sensitivity, making them valuable for biochemical applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015), (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).
Synthesis of Functionalized Fluorene Derivatives : Research has shown the synthesis of functionalized 9-substituted fluorene derivatives via boron trifluoride catalyzed reactions, demonstrating the compound's utility in creating novel organic materials (Shanmugam & Athira, 2021).
Sugar Alcohol Detection in Aqueous Solutions : Another application is the detection of sugar alcohols in aqueous solutions using fluorene-based boronic acid sensors. These sensors are important for food industry applications and for monitoring diabetic complications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).
Boronic Acid-Based Sensing Applications : Boronic acids, including this compound, are utilized in various sensing applications, leveraging their interaction with diols for detecting biological molecules and ions (Lacina, Skládal, & James, 2014).
Selective Fluorescent Chemosensors : Research has been conducted on boronic acid sensors for carbohydrates and bioactive substances. These sensors exhibit specific fluorescence changes, aiding in the detection of biological active substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Aqueous Cross-Coupling Reactions : The compound has been used in aqueous Suzuki coupling reactions of N-heterocyclic chlorides and boronic acids, showing its efficacy in chemical synthesis processes (Fleckenstein & Plenio, 2007).
Enantioselective Recognition Applications : Fluorene-based boronic acid sensors have been developed for the enantioselective recognition of certain acids, showing potential in stereospecific chemical analyses (Wu, Guo, James, & Zhao, 2011).
Photoluminescent Stability in Materials : The compound has been utilized in the creation of stable blue-light-emitting oligofluorene networks, demonstrating its application in materials science, particularly in the development of photoluminescent materials (Li, Ding, Day, Tao, Lu, & D'iorio, 2003).
Organic Light-Emitting Diode (OLED) Applications : Derivatives of this compound have been used in the development of blue OLEDs, indicating its importance in advanced electronic and display technologies (Gong, Lee, & Jeon, 2010).
Eigenschaften
IUPAC Name |
9H-fluoren-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGJAUSHXQCSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621245 | |
| Record name | 9H-Fluoren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480424-61-1 | |
| Record name | 9H-Fluoren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)
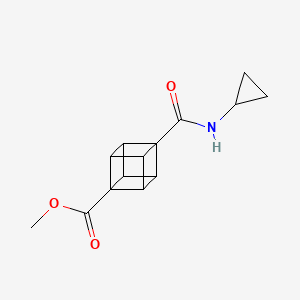

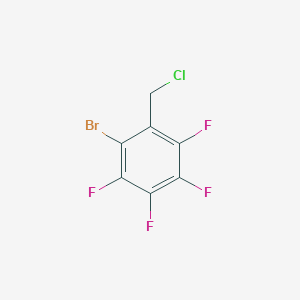
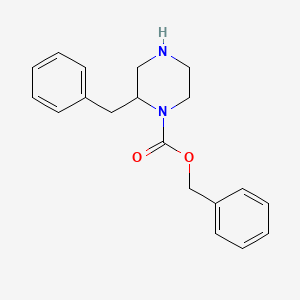

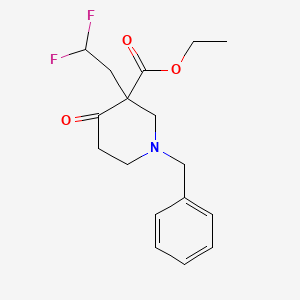

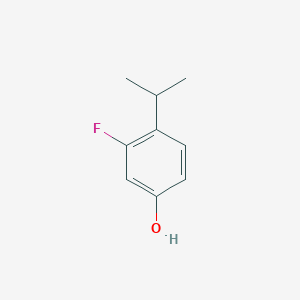

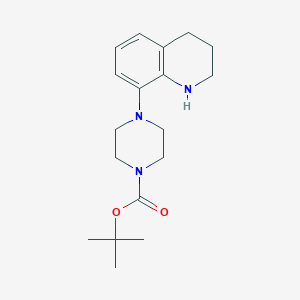
![5-Phenylbenzo[J]fluoranthene](/img/structure/B1628880.png)
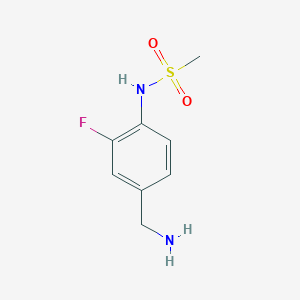
![Imidazo[2,1-b][1,3,4]thiadiazol-6-amine](/img/structure/B1628882.png)